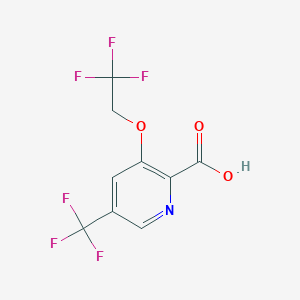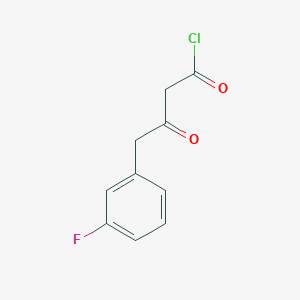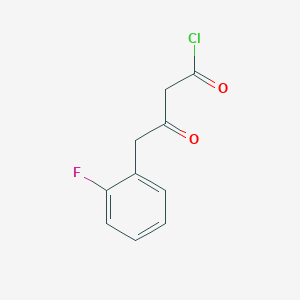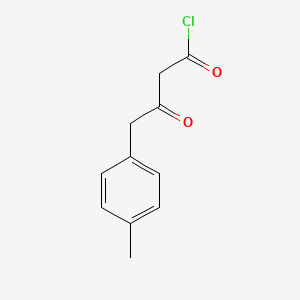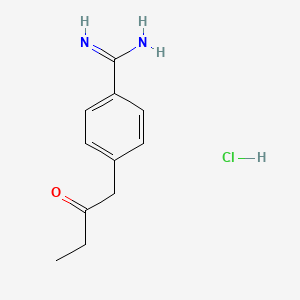
4-(2-Oxo-butyl)-benzamidine hydrochloride
Vue d'ensemble
Description
Ethyl 2-oxo-4-phenylbutyrate is an aliphatic α-ketoester . It’s used in the synthesis of ethyl ®-2-hydroxy-4-phenylbutyrate, an important chiral precursor for angiotensin-converting enzyme (ACE) inhibitors .
Synthesis Analysis
The synthesis of similar compounds like 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives has been reported . The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .
Molecular Structure Analysis
The molecular structure of similar compounds like Ethyl 2-oxo-4-phenylbutyrate has been analyzed . The linear formula of Ethyl 2-oxo-4-phenylbutyrate is C6H5CH2CH2COCOOCH2CH3 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Ethyl 2-oxo-4-phenylbutyrate have been analyzed . It has a refractive index of n20/D 1.504 (lit.), a boiling point of 132 °C/2 mmHg (lit.), and a density of 1.091 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Cardiac Muscle Effects : A study by Singh and Williams (1970) investigated the effects of amiodarone, a compound related to 4-(2-Oxo-butyl)-benzamidine hydrochloride, on cardiac muscle. They found that amiodarone protects against ventricular fibrillation and causes a prolongation of the action potential in cardiac tissues (Singh & Williams, 1970).
Antiallergy Agents : Hargrave et al. (1983) synthesized and tested N-(4-substituted-thiazolyl)oxamic acid derivatives for antiallergy activity. This research signifies the potential of derivatives related to this compound in creating potent antiallergy agents (Hargrave et al., 1983).
Nucleophilicity in Organic Chemistry : Bolotin et al. (2016) explored the nucleophilicity of various oximes, including benzamidoxime, by reacting them with nitrilium closo-decaborate clusters. Their study provides valuable insights into the reactivity of compounds structurally similar to this compound (Bolotin et al., 2016).
Inhibitory Effects on Proteolytic Enzymes : Markwardt et al. (1968) found that derivatives of benzamidine, which includes this compound, act as competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. This research highlights its potential use in studying enzyme inhibition (Markwardt et al., 1968).
Neuroleptic Agents in Psychiatry : Norman et al. (1996) studied substituted benzamides as potential neuroleptic agents. Their research into the structure-activity relationships of these compounds, related to this compound, could inform the development of antipsychotic medications (Norman et al., 1996).
Polyamide Synthesis in Material Science : Hsiao et al. (2000) synthesized polyamides using compounds structurally similar to this compound. This research is significant for the development of new materials with potential applications in various industries (Hsiao et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-oxobutyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-2-10(14)7-8-3-5-9(6-4-8)11(12)13;/h3-6H,2,7H2,1H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFDRJIHINQMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)

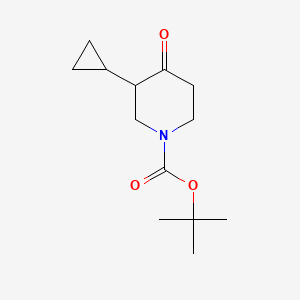
![5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411003.png)
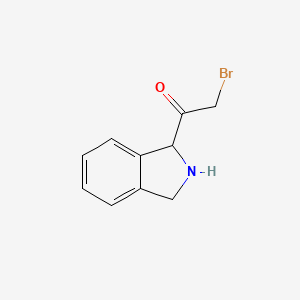
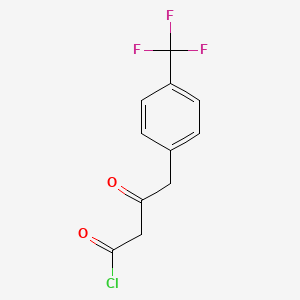
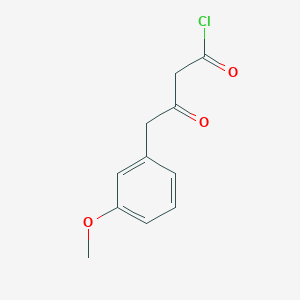

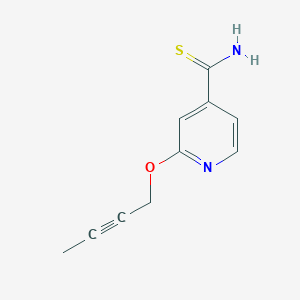
![2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide](/img/structure/B1411012.png)
